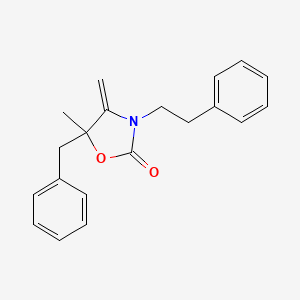![molecular formula C21H24N2O5 B4307923 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B4307923.png)
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a tert-butylphenyl group and a nitrobenzoyl group, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the benzene ring of 2-methylbenzoyl chloride.
Amidation: Reaction of the nitrobenzoyl chloride with an appropriate amine to form the amide linkage.
Alkylation: Introduction of the tert-butyl group to the phenyl ring.
Carboxylation: Introduction of the carboxylic acid group to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the nitro group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid: Lacks the nitro group.
3-(4-tert-butylphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid: Different position of the nitro group.
3-(4-methylphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid: Methyl group instead of tert-butyl.
Uniqueness
The presence of both the tert-butyl group and the nitro group in 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-16(6-5-7-18(13)23(27)28)20(26)22-17(12-19(24)25)14-8-10-15(11-9-14)21(2,3)4/h5-11,17H,12H2,1-4H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVZYJIERFYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-cyclopropyl-6-methoxybenzamide)](/img/structure/B4307844.png)

![4-amino-6-(4-chlorophenyl)-8-oxo-12-thiophen-2-yl-14-(trifluoromethyl)-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile](/img/structure/B4307879.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4307885.png)
![METHYL 2-{6'-AMINO-5-BROMO-5'-CYANO-1-METHYL-2-OXO-1,2-DIHYDRO-2'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-3'-YL}ACETATE](/img/structure/B4307889.png)
![ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4307894.png)
![ethyl (6'-amino-5-bromo-5'-cyano-1-methyl-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4307896.png)
![3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4307903.png)
![7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4307910.png)
![methyl {6-amino-5-cyano-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B4307913.png)
![3-(4-isopropoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4307918.png)
![3-[4-(TERT-BUTYL)PHENYL]-3-[(2-FLUOROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B4307935.png)
![3-(3-CHLOROPHENYL)-3-[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4307940.png)
![3-(4-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4307941.png)
